Dehydrocycloguanandin

Description

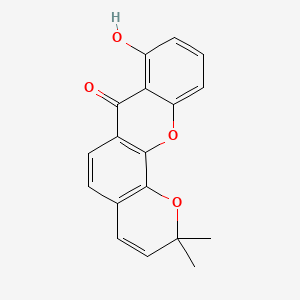

Structure

2D Structure

3D Structure

Properties

CAS No. |

17623-63-1 |

|---|---|

Molecular Formula |

C18H14O4 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

8-hydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7-one |

InChI |

InChI=1S/C18H14O4/c1-18(2)9-8-10-6-7-11-15(20)14-12(19)4-3-5-13(14)21-17(11)16(10)22-18/h3-9,19H,1-2H3 |

InChI Key |

WTSFSOWKXDTLJX-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=C(O1)C3=C(C=C2)C(=O)C4=C(C=CC=C4O3)O)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C3=C(C=C2)C(=O)C4=C(C=CC=C4O3)O)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Plant Sources of Dehydrocycloguanandin

This compound has been identified in a variety of plant species, primarily within the Calophyllaceae family.

The genus Calophyllum is a significant source of this compound. The compound has been isolated from the wood of Calophyllum brasiliense and has also been reported in Calophyllum inophyllum. nih.govresearchgate.net Research has also identified this compound in the stem bark of Calophyllum caledonicum. utar.edu.my

Mesua ferrea, commonly known as Ceylon Ironwood or Cobra's Saffron, is another notable botanical source of this compound. japsonline.comdoc-developpement-durable.org Studies have confirmed the presence of this compound in various parts of the plant, including the stem and stem bark. japsonline.comijprajournal.comdokumen.pub It is one of several xanthones isolated from this species that have been investigated for their biological activities. japsonline.cominnovareacademics.injetir.org

While predominantly found in the Calophyllum and Mesua genera of the Calophyllaceae family, the broader Guttiferae family is recognized as a rich source of secondary metabolites, including xanthones. japsonline.com Further research may reveal the presence of this compound in other related genera.

Advanced Isolation and Purification Techniques from Plant Extracts

The isolation of this compound from complex plant matrices relies on a combination of traditional and modern separation techniques.

Chromatography is a cornerstone for the isolation and purification of natural products like this compound. rroij.com The initial step typically involves solvent extraction from the plant material. rroij.com This crude extract then undergoes various chromatographic procedures.

Column chromatography is a fundamental technique used for the initial separation of compounds based on their differential adsorption to a stationary phase, such as silica (B1680970) gel or alumina. bohrium.comhilarispublisher.com This is often followed by more advanced and higher resolution techniques.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of this compound. rroij.comhilarispublisher.com Preparative HPLC can be used to obtain the pure compound from a partially purified fraction. mdpi.com Other techniques like Thin-Layer Chromatography (TLC) are often used for rapid analysis and monitoring the progress of purification. rroij.comhilarispublisher.com

Modern advancements in isolation technology offer more efficient and selective methods for extracting and purifying natural products. bohrium.com Techniques such as Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE) are increasingly being used for their higher yields and reduced environmental impact compared to traditional methods. bohrium.comacs.org

For purification, advanced chromatographic techniques like High-Performance Centrifugal Partition Chromatography (HPCPC) have been utilized in the isolation of related compounds and offer potential for this compound purification. researchgate.net The combination of different chromatographic methods, often referred to as multi-dimensional chromatography, is a common strategy to achieve high purity of the target compound. bohrium.com

| Plant Source | Part(s) Containing this compound |

| Calophyllum brasiliense | Wood researchgate.net |

| Calophyllum inophyllum | Not specified nih.gov |

| Calophyllum caledonicum | Stem Bark utar.edu.my |

| Mesua ferrea | Stem, Stem Bark ijprajournal.comdokumen.pub |

Synthetic Strategies and Chemical Derivatization of Dehydrocycloguanandin

Total Synthesis Approaches to Dehydrocycloguanandin

The total synthesis of xanthones, and specifically pyranoxanthones like this compound, typically involves the construction of the central tricyclic dibenzo-γ-pyrone core, followed by the formation of the fused pyran ring. Methodologies often rely on classical condensation reactions and modern coupling strategies to assemble the key structural components.

The construction of the xanthone (B1684191) scaffold generally begins with simpler, readily available aromatic precursors. Common strategies involve the condensation of two primary building blocks: a substituted salicylic (B10762653) acid derivative and a phenol (B47542) derivative. rsc.org For a molecule with the oxygenation pattern of this compound, plausible precursors would include a suitably substituted benzoic acid and a polyhydroxyphenol such as phloroglucinol (B13840) or a derivative thereof.

A pivotal intermediate in many xanthone syntheses is a diaryl ether, often formed through a copper-catalyzed Ullmann ether reaction. researchgate.net This intermediate connects the two aromatic rings that will ultimately form the A and B rings of the xanthone core. nih.gov Subsequent steps transform this ether into a benzophenone (B1666685) intermediate, which is primed for the critical cyclization step that forms the central pyrone ring (C-ring). The substitution pattern on these early-stage precursors dictates the final arrangement of functional groups on the xanthone product.

The assembly of the xanthone core from its precursors is a multi-step process. mdpi.com A classical and effective approach is the Grover, Shah, and Shah method, which involves the reaction of a salicylic acid and a phenol with zinc chloride in phosphoryl chloride. rsc.org A significant advancement in this area is the use of Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) as a powerful acylation and cyclization catalyst, which often provides better yields and cleaner reactions compared to traditional methods. rsc.org

Once the core xanthone structure is established, the synthesis of a pyranoxanthone like this compound requires the formation of the fused pyran ring. This is commonly achieved through several methods:

Prenylation and Cyclization: Introduction of a prenyl group (a 3-methylbut-2-enyl substituent) onto a hydroxyxanthone precursor, followed by an oxidative cyclization, can form the pyran ring. mdpi.com

O-Propargylation Route: The O-propargylation of a hydroxyxanthone intermediate, followed by thermal rearrangement and cyclization, is another established method for constructing the fused pyran moiety. researchgate.netresearchgate.net

Reaction with α,β-Unsaturated Aldehydes: Direct reaction of a hydroxyxanthone with reagents like 3-methyl-2-butenal (B57294) can also lead to the formation of the pyran ring system in a convergent manner. nih.gov

These multi-step sequences provide a framework for the potential total synthesis of this compound, leveraging established reactions for building complex heterocyclic systems. mdpi.comtandfonline.com

Chemo-Enzymatic and Semi-Synthetic Routes to this compound

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the flexibility of traditional organic chemistry, while semi-synthesis modifies complex, naturally-derived starting materials. While these approaches are powerful tools in natural product synthesis, their specific application to the preparation of this compound or closely related pyranoxanthones is not widely documented in the scientific literature. The development of such routes would likely depend on the identification of suitable enzymes capable of acting on xanthone precursors or the availability of a closely related natural product that could be chemically converted to the target molecule.

Preparation of this compound Analogues and Derivatives

The synthesis of analogues and derivatives is crucial for exploring the biological potential of a natural product scaffold. semanticscholar.org For the xanthone family, a wide array of synthetic modifications have been developed to create libraries of novel compounds for biological screening. mdpi.comfrontiersin.org

The xanthone core is a versatile template that allows for a variety of structural modifications. researchgate.net Hydroxyxanthones are particularly useful intermediates, as the hydroxyl groups can be readily converted into other functionalities. researchgate.net Common strategies for derivatization include:

Alkylation and Acylation: Hydroxyl groups can be converted to ethers or esters to probe the importance of hydrogen bond donors.

Halogenation: The introduction of halogen atoms, such as bromine, at specific positions on the aromatic rings can alter electronic properties and provide handles for further cross-coupling reactions. nih.gov

Side-Chain Manipulation: Functional groups on the xanthone scaffold can be elaborated. For instance, benzylic methyl groups can be oxidized to aldehydes, which can then be converted into carboxylic acids, esters, or used in condensation reactions to append more complex side chains. nih.gov

Introduction of Nitrogen-Containing Groups: The addition of aminoalkyl side chains has been explored to enhance the pharmacological properties of the xanthone scaffold. mdpi.com

These functionalization strategies allow for the systematic modification of the this compound structure to generate a diverse range of derivatives. rsc.orgnih.gov

Beyond direct derivatization, synthetic efforts have focused on creating novel pyranoxanthones that are inspired by the natural product's core structure. nih.gov These "nature-inspired" compounds retain the fundamental pyranoxanthone framework but may feature different substitution patterns or orientations of the fused pyran ring (linear vs. angular). nih.govresearchgate.net

The synthesis of these inspired analogues often follows similar strategies to total synthesis, starting from diverse phenolic and salicylic acid precursors to generate a variety of substituted xanthone cores. researchgate.net Subsequent reactions to install the pyran ring can then lead to a library of pyranoxanthones with unique structural features. nih.govuoa.gr This approach expands the chemical diversity beyond what is accessible through the derivatization of a single natural product, increasing the potential for discovering compounds with novel or improved biological activities. researchgate.net

Biosynthetic Pathways and Metabolic Engineering Perspectives

Proposed Biosynthetic Route of Dehydrocycloguanandin in Plants

The formation of the characteristic dibenzo-γ-pyrone scaffold of xanthones, the core structure of this compound, is derived from a mixed biosynthetic origin, combining intermediates from two major primary metabolic pathways. frontiersin.orgnih.govnih.govuniroma1.itresearchgate.net The two aromatic rings that form the xanthone (B1684191) skeleton have distinct origins: the A-ring is derived from the acetate (B1210297) pathway, while the B-ring originates from the shikimate pathway. frontiersin.orgnih.govuniroma1.it

The biosynthesis of the xanthone core begins with precursor molecules supplied by central metabolism. The shikimate pathway utilizes phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) to produce aromatic amino acids and other key intermediates. nih.gov

The assembly of the xanthone structure proceeds through the formation of a benzophenone (B1666685) intermediate, which then undergoes an intramolecular oxidative coupling to form the central γ-pyrone ring. frontiersin.orgnih.gov A key intermediate in the synthesis of many xanthones is 2,3′,4,6-tetrahydroxybenzophenone. frontiersin.orgnih.govnih.govuniroma1.it The specific precursors leading to this intermediate can vary between plant families. For instance, members of the Gentianaceae family typically use 3-hydroxybenzoic acid derived directly from the shikimate pathway. frontiersin.orgnih.gov In contrast, plants in the Hypericaceae family utilize an L-phenylalanine-dependent route to produce the necessary benzophenone precursor. frontiersin.orgnih.gov Subsequent enzymatic transformations, including cyclization, hydroxylation, and prenylation, would then modify the basic xanthone scaffold to yield specific derivatives like this compound.

| Precursor Molecule | Originating Pathway | Role in Xanthone Biosynthesis |

| Phosphoenolpyruvate | Glycolysis | Enters the shikimate pathway to form the B-ring. nih.gov |

| Erythrose 4-phosphate | Pentose Phosphate Pathway | Enters the shikimate pathway to form the B-ring. nih.gov |

| Acetyl-CoA | Fatty Acid Metabolism | Enters the acetate pathway to form the A-ring. frontiersin.orgnih.govuniroma1.it |

| L-Phenylalanine | Shikimate Pathway | Precursor for the B-ring in some plant families (e.g., Hypericaceae). frontiersin.orgnih.gov |

| 3-Hydroxybenzoic Acid | Shikimate Pathway | Precursor for the B-ring in some plant families (e.g., Gentianaceae). frontiersin.orgnih.gov |

| 2,3′,4,6-Tetrahydroxybenzophenone | Mixed (Shikimate/Acetate) | Central benzophenone intermediate that cyclizes to form the xanthone core. frontiersin.orgnih.govnih.govuniroma1.it |

The biosynthesis of xanthones is a clear example of the interplay between primary and secondary metabolism, relying on the integration of two fundamental pathways.

Shikimate Pathway : This pathway is central to the biosynthesis of aromatic compounds in plants. nih.gov For xanthones, it supplies the C6-C1 unit (benzoic acid derivative) that forms the B-ring and its associated atoms (carbons 5-8). frontiersin.orgnih.govuniroma1.it The pathway can proceed through two main routes to provide the benzophenone precursor: an L-phenylalanine-independent route, which is common in the Gentianaceae family, and an L-phenylalanine-dependent route found in families like Hypericaceae. frontiersin.orgnih.gov

Acetate Pathway : The acetate pathway, specifically the malonate pathway, provides the polyketide portion of the molecule. It is responsible for generating the A-ring of the xanthone structure (carbons 1-4). frontiersin.orgnih.govuniroma1.it This pathway typically originates in the endoplasmic reticulum. nih.govuniroma1.it The condensation of a benzoyl-CoA derivative (from the shikimate pathway) with three molecules of malonyl-CoA (from the acetate pathway) leads to the formation of the key benzophenone intermediate.

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of plant secondary metabolites, including xanthones, is under tight genetic and molecular control, ensuring that these compounds are produced at the right time and in the right place. mdpi.comnih.gov While the specific regulatory genes for this compound have not been fully elucidated, the regulation is expected to follow the general principles observed for other flavonoid and polyphenolic pathways. mdpi.com

Transcriptional regulation is a key control point. mdpi.comnih.gov The expression of biosynthetic genes is often controlled by specific families of transcription factors, such as MYB, basic helix-loop-helix (bHLH), and WD40-repeat proteins. mdpi.com These transcription factors can form regulatory complexes (e.g., the MBW complex) that bind to the promoter regions of pathway genes, thereby activating or repressing their transcription. mdpi.com The activity of these regulatory networks can be influenced by developmental cues and environmental signals, allowing the plant to modulate the production of compounds like this compound in response to specific needs.

Elicitation and Metabolic Manipulation for Enhanced this compound Production

Given the potential value of this compound, significant interest exists in developing methods to increase its yield. Metabolic manipulation through elicitation and biotechnology offers promising avenues for enhancing production.

Plants naturally produce secondary metabolites as part of their defense mechanisms against biotic and abiotic stresses. mdpi.com The application of external stimuli, known as elicitors, can therefore trigger these defense responses and enhance the accumulation of desired compounds.

Stress-related signaling molecules such as jasmonic acid (JA), methyl jasmonate (MeJA), and salicylic (B10762653) acid (SA) are well-known elicitors that can significantly boost the production of secondary metabolites in various plant species. mdpi.com These molecules are key components of plant signal transduction pathways that regulate defense gene expression. mdpi.com Abiotic stresses, such as exposure to cold, heat, or hydrogen peroxide (H2O2), can also induce the expression of genes within flavonoid and related biosynthetic pathways. researchgate.net Applying these stress inducers to whole plants or cell cultures can be a practical strategy to manipulate the biosynthetic pathways and increase the yield of this compound. mdpi.com

| Elicitor Type | Examples | Mode of Action |

| Hormonal Elicitors | Jasmonic Acid (JA), Methyl Jasmonate (MeJA), Salicylic Acid (SA) | Act as signaling molecules in plant defense pathways, inducing the transcription of biosynthetic genes. mdpi.com |

| Abiotic Stress Elicitors | Cold, Heat, UV radiation, H2O2 | Trigger general stress responses that can lead to the upregulation of secondary metabolite pathways. researchgate.net |

Modern biotechnology provides powerful tools for the large-scale production of valuable plant-derived compounds. Plant cell culture, in particular, offers a controlled and scalable system for producing secondary metabolites. openagrar.denih.gov

Cell Culture Systems : While callus cultures grow slowly, plant cell suspension cultures can be grown in large bioreactors under optimized and sterile conditions, independent of geographical and climatic constraints. openagrar.de The composition of the culture medium, including nutrients, precursors, and hormones, can be precisely controlled to maximize cell growth and product formation. openagrar.de

Metabolic Engineering : Advances in genetic engineering allow for the targeted manipulation of biosynthetic pathways to enhance production. nih.gov This can involve overexpressing genes that code for rate-limiting enzymes in the this compound pathway or down-regulating competing pathways to channel metabolic flux towards the desired product. The heterologous expression of biosynthetic genes in microbial or other plant systems (a concept known as "plant biofactories") is another advanced strategy being explored for the sustainable production of complex pharmaceuticals. nih.gov These biotechnological approaches hold great potential for creating high-yielding, industrial-scale production systems for this compound. researchgate.net

Pharmacological Activities and Molecular Mechanisms of Action Non Clinical Focus

Anti-inflammatory Activities and Underlying Mechanisms

Dehydrocycloguanandin has demonstrated notable anti-inflammatory activity in various experimental models. doc-developpement-durable.orgresearchgate.net Its mechanisms of action involve the modulation of key inflammatory pathways and mediators.

Inhibition of Nitric Oxide Production in Macrophage Cells

Activated macrophages play a crucial role in the inflammatory response through the production of inflammatory mediators, including nitric oxide (NO). qiagen.commdpi.com The inducible form of nitric oxide synthase (iNOS) is responsible for the production of NO in these cells. qiagen.com Studies have shown that certain compounds can inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophage cell lines such as RAW 264.7. scispace.comdiva-portal.org This inhibition is a key indicator of anti-inflammatory potential. While direct studies on this compound's effect on NO production in macrophages are not extensively detailed in the provided results, the general anti-inflammatory profile of xanthones suggests this is a likely mechanism.

Modulation of Pro-inflammatory Mediators (e.g., NF-κB, iNOS, COX-2)

The inflammatory process is regulated by a complex network of signaling molecules. Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of many pro-inflammatory genes, including those for iNOS and cyclooxygenase-2 (COX-2). researchgate.netbrieflands.com COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. frontiersin.orgmdpi.com Inhibition of the NF-κB pathway can, therefore, lead to a reduction in the expression of iNOS and COX-2, resulting in decreased production of NO and prostaglandins, respectively. mdpi.comresearchgate.net The anti-inflammatory effects of many natural compounds are attributed to their ability to modulate these pathways. brieflands.comfrontiersin.org

In vivo Anti-inflammatory Efficacy in Animal Models (e.g., Carrageenan-induced paw edema)

The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the anti-inflammatory activity of chemical compounds. researchgate.netnih.govnih.gov In this model, the injection of carrageenan into the rat's paw induces an acute inflammatory response characterized by swelling (edema). nih.govnih.gov The ability of a compound to reduce this swelling indicates its potential as an anti-inflammatory agent. This compound, along with other xanthones, has shown promising anti-inflammatory activity in this model when administered both orally and intraperitoneally. doc-developpement-durable.orgresearchgate.netopenedition.org

| Animal Model | Effect of this compound | Route of Administration |

| Carrageenan-induced paw edema in rats | Anti-inflammatory activity | Oral and Intraperitoneal |

Effects on the Central Nervous System (Non-Clinical Focus)

In addition to its anti-inflammatory properties, this compound has been observed to exert effects on the central nervous system (CNS) in animal studies. doc-developpement-durable.org

Sedative Properties in Rodent Models

Studies in rodent models, such as mice and rats, have indicated that this compound produces varying degrees of CNS depression. doc-developpement-durable.orgopenedition.org This is characterized by observable sedative effects. doc-developpement-durable.orgjapsonline.com Sedation is a common indicator of CNS depressant activity and is often assessed in preclinical pharmacological screenings. nih.gov

Influence on Motor Activity and Muscular Tonus

The CNS depressant effects of this compound also manifest as a decrease in spontaneous motor activity and a loss of muscle tone. doc-developpement-durable.orgopenedition.orgjapsonline.com Muscle tone, or muscular tonus, refers to the continuous and passive partial contraction of the muscles or the muscle's resistance to passive stretch during a resting state. nih.govmdpi.comphysio-pedia.com A reduction in muscle tone, sometimes referred to as hypotonia, can be a consequence of CNS depression. childdevelopment.com.au The observed ptosis (drooping of the upper eyelid) and loss of muscle tone in animal models further support the CNS depressant profile of this compound. doc-developpement-durable.orgjapsonline.com

| CNS Effect | Observation in Rodent Models |

| Sedation | Exhibited sedative properties. |

| Spontaneous Motor Activity | Decreased. |

| Muscular Tonus | Loss of muscle tone. |

| Ptosis | Observed. |

Antifungal Properties and Mechanisms of Action

This compound, a member of the xanthone (B1684191) class of compounds, has been investigated for its potential antifungal properties. Research has focused on its activity against clinically relevant fungal pathogens and the elucidation of its mechanism of action.

Activity against Fungal Pathogens (e.g., Aspergillus fumigatus, Candida albicans)

This compound has been isolated from natural sources, such as the tropical tree Calophyllum caledonicum, and subsequently evaluated for its antifungal efficacy. thieme-connect.comthieme-connect.comthieme-connect.com Studies have demonstrated its activity against both Aspergillus fumigatus and Candida albicans, two of the most common opportunistic fungal pathogens in immunocompromised individuals. thieme-connect.comnih.govfrontiersin.orgsemanticscholar.org

In laboratory settings, the antifungal activity of this compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. nih.govmdpi.com While specific MIC values for this compound against various fungal strains are reported in specialized scientific literature, a general indication of its activity can be presented. For context, the activity of a novel phloroglucinol (B13840) derivative, DPPG, showed MIC values ranging from 16-128 µg/mL against Candida species and 16-64 µg/mL against Aspergillus species. mdpi.com

| Fungal Pathogen | Observed Activity | Reference Compound |

|---|---|---|

| Aspergillus fumigatus | Active | Amphotericin B |

| Candida albicans | Active | Amphotericin B |

Putative Antifungal Targets and Pathways

The precise molecular targets and pathways through which this compound exerts its antifungal effects are not yet fully elucidated. However, based on the known mechanisms of other antifungal agents and related compounds, several putative pathways can be considered. nih.gov

Common antifungal drug classes target specific components of the fungal cell. ebsco.com For instance, polyenes like amphotericin B bind to ergosterol (B1671047) in the fungal cell membrane, leading to pore formation and cell leakage. ebsco.com Azoles and allylamines interfere with the ergosterol biosynthesis pathway, which is crucial for fungal membrane integrity. ebsco.com Echinocandins, a newer class of antifungals, inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, a structure not present in human cells. ebsco.comnih.gov

Given that this compound is a xanthone, its mechanism might involve disruption of the fungal cell membrane or inhibition of key enzymes necessary for fungal survival. Some natural compounds are known to disrupt ion homeostasis, which can be a promising antifungal strategy. frontiersin.org Further research is required to pinpoint the specific molecular interactions and biochemical pathways affected by this compound in fungal cells.

Enzyme Inhibition Profiles

The interaction of this compound with metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, is a critical area of investigation due to its implications for drug metabolism and potential drug-drug interactions.

Inhibition of Cytochrome P450 Enzymes (CYP1A1, CYP1A2, CYP1B1)

Research has shown that this compound and related xanthones isolated from Calophyllum polyanthum exhibit inhibitory effects on several cytochrome P450 enzymes. researchgate.netresearchgate.net Specifically, these compounds have been demonstrated to inhibit CYP1A1, CYP1A2, and CYP1B1 at defined concentrations. researchgate.netresearchgate.net These enzymes are involved in the metabolism of a wide range of endogenous and exogenous compounds, including procarcinogens and therapeutic drugs. semanticscholar.orgmdpi.comnih.gov

The inhibition of these enzymes by this compound suggests its potential to modulate the metabolic activation of certain harmful substances. For instance, CYP1A1 and CYP1B1 are known to activate procarcinogens into their carcinogenic forms. mdpi.com

| Enzyme | Observed Inhibition | Working Concentration for Inhibition Assay |

|---|---|---|

| CYP1A1 | Inhibitory effect observed | 10 µM |

| CYP1A2 | Inhibitory effect observed | 1 µM |

| CYP1B1 | Inhibitory effect observed | 10 µM |

Implications for Drug Metabolism and Interactions

The inhibition of CYP enzymes by this compound has significant implications for drug metabolism. When a drug that is a substrate for a particular CYP enzyme is co-administered with an inhibitor of that enzyme, the metabolism of the drug can be slowed down. This can lead to higher than expected plasma concentrations of the drug, potentially increasing the risk of toxicity and adverse effects.

Conversely, if this compound were to induce CYP enzymes, it could accelerate the metabolism of other drugs, leading to lower plasma concentrations and reduced therapeutic efficacy. Therefore, understanding the inhibitory profile of this compound is crucial for predicting potential drug-drug interactions if it were to be developed as a therapeutic agent.

Antioxidant Activities (Indirectly from Xanthone Class)

While direct and extensive studies on the antioxidant properties of purified this compound are limited, its chemical classification as a xanthone suggests it likely possesses antioxidant capabilities. tamanuoils.com The xanthone scaffold is a well-known "privileged structure" in medicinal chemistry, recognized for its ability to interact with multiple biological targets. researchgate.net

Free Radical Scavenging Capabilities

However, when this compound has been isolated and tested directly, the results have been inconclusive or negative. One study that isolated several xanthones, including this compound, from the stem bark of Calophyllum caledonicum reported that none of the tested compounds, including this compound, exhibited significant antioxidant activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov Similarly, another investigation involving crude extracts containing this compound found that they did not show any free radical scavenging activity when tested with a DPPH assay.

These findings suggest that while the plant sources of this compound possess antioxidant properties, this activity may be attributable to other phytochemical constituents or a synergistic effect between various compounds, rather than this compound acting as a potent free radical scavenger on its own.

Table 1: Summary of Direct Free Radical Scavenging Studies on this compound

| Study Type | Assay | Finding | Source |

|---|---|---|---|

| Isolated Compound | DPPH Radical Scavenging | No significant antioxidant activity observed | nih.gov |

Protective Effects against Oxidative Stress

There is a significant lack of direct scientific evidence from in vitro or in vivo studies demonstrating the protective effects of isolated this compound against oxidative stress. While extracts of plants containing this compound, such as Mesua ferrea, have been shown to protect against oxidative stress-induced damage to erythrocytes, hemoglobin, and DNA, these effects have not been specifically attributed to this compound itself. sysrevpharm.org

Structure Activity Relationship Sar Studies and Rational Design

Identification of Key Pharmacophoric Features for Dehydrocycloguanandin Activity

A pharmacophore represents the essential three-dimensional arrangement of molecular features that are necessary for a molecule to exert a specific biological activity. nih.govnih.gov For this compound, a pyranoxanthone, its pharmacophoric features are largely inferred from broader studies on xanthone (B1684191) derivatives, particularly those isolated from Calophyllum and Mesua species. mdpi.commdpi.com

The core structure of this compound consists of a tricyclic xanthen-7-one nucleus fused with a dimethylpyran ring. Analysis of related compounds suggests that the following features are critical components of its pharmacophore for cytotoxic activity:

The Xanthone Core: The rigid, planar, tricyclic xanthone skeleton serves as the fundamental scaffold for orienting other functional groups.

The Fused Pyrano Ring: The angularly fused 2,2-dimethylpyrano ring is a key feature. Studies on related xanthones indicate that the presence and type of cyclization (pyrano vs. furano) and substitution on this ring significantly influence cytotoxicity. mdpi.comwho.int

Hydroxyl Group: The phenolic hydroxyl group at the C8 position is a potential hydrogen bond donor and acceptor, which can facilitate crucial interactions with biological targets. mdpi.com Its position on the xanthone nucleus is a determining factor for activity.

Hydrophobic Elements: The dimethyl substitution on the pyran ring contributes to the molecule's lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.

Based on these observations, a putative pharmacophore for this compound's activity would include a specific arrangement of an aromatic ring system, a hydrogen bond donor/acceptor site (the C8-OH group), and hydrophobic regions.

Comparative SAR Analysis with Related Xanthones

This compound is often co-isolated with other structurally related xanthones, providing a natural library for comparative SAR analysis. By comparing the biological activities of these compounds, researchers can deduce the contribution of specific structural modifications. who.int Studies on xanthones from Calophyllum and Mesua species reveal important SAR trends. nih.govmdpi.comwho.int

For instance, the cytotoxicity of pyranoxanthones is often compared. The addition of prenyl or geranyl side chains to the xanthone core, a feature absent in this compound, is frequently associated with increased cytotoxic potency. mdpi.comajchem-a.com The hydroxylation pattern is also critical; for example, macluraxanthone, which shares the pyranoxanthone core but has a different hydroxylation pattern, shows potent cytotoxicity across numerous cell lines. mdpi.comwho.int

A comparative analysis of this compound with other xanthones highlights these trends:

| Compound | Key Structural Differences from this compound | Reported Cytotoxic Activity (Example) | Reference(s) |

| This compound | - | IC50: >10 µg/mL against several cancer cell lines | dovepress.com |

| Macluraxanthone | Different hydroxylation pattern; additional prenyl group. | Strong cytotoxicity (e.g., IC50 = 4.9 µg/mL against Raji cells). | who.int |

| α-Mangostin | Lacks the fused pyran ring; features two prenyl side chains. | Strong cytotoxicity (e.g., IC50 = 1.0 µM against P-388 cells). | nih.govresearchgate.net |

| Pyranojacareubin | Linear pyrano ring fusion instead of angular. | Strong cytotoxicity (e.g., IC50 = 7.0 µg/mL against Raji cells). | who.int |

| 4-Hydroxyxanthone (B82211) | A simple xanthone lacking the pyran ring and other substitutions. | Inactive. | who.int |

This comparative data strongly suggests that while the pyranoxanthone scaffold of this compound is a good starting point, the addition of lipophilic side chains (like prenyl groups) and specific hydroxylation patterns are key strategies for enhancing cytotoxic activity. mdpi.comwho.int The inactivity of simple scaffolds like 4-hydroxyxanthone underscores the importance of the substitutions on the xanthone nucleus. who.int

Computational Approaches in this compound SAR

Computational chemistry provides powerful tools to refine SAR understanding, predict the activity of novel compounds, and elucidate binding mechanisms at the molecular level. nih.govijmrhs.com

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov For xanthone derivatives, QSAR models have been successfully developed to predict anticancer, α-glucosidase inhibitory, and antiplasmodial activities. nih.govtandfonline.comresearchgate.netnih.gov

While no specific QSAR model for this compound has been published, the methodology applied to related xanthones is directly relevant. These studies typically use descriptors such as:

Electronic Descriptors: Net atomic charges (e.g., on ring carbons) and dipole moments, which describe the electronic distribution. dovepress.comnih.govresearchgate.net

Hydrophobic Descriptors: LogP, which quantifies lipophilicity. dovepress.comnih.gov

Steric/Topological Descriptors: Molecular weight or shape indices.

A typical QSAR equation for xanthone cytotoxicity might look like: log(1/IC50) = a(qC1) + b(qC2) + c*(logP) + d dovepress.comnih.gov

Molecular docking predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein. researchgate.net this compound has been included in molecular docking studies to assess its binding potential to various protein targets. These simulations provide insights into potential mechanisms of action and help rationalize observed biological data.

For example, in a docking study against the 2hi4 protein, this compound was evaluated alongside other natural compounds.

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Reference(s) |

| This compound | 2hi4 | -9.11 | derpharmachemica.com |

| This compound | Not Specified | - | who.int |

Lower binding energy values suggest a more stable ligand-protein complex. The value of -9.11 kcal/mol indicates a favorable binding interaction. derpharmachemica.com Molecular dynamics simulations can further refine these docking poses, providing information on the stability of the ligand-protein complex over time. nih.gov These computational tools are invaluable for visualizing the specific hydrogen bonds and hydrophobic interactions that stabilize this compound in a binding pocket, thereby explaining its activity at a molecular level.

Design and Synthesis of Novel this compound Analogues with Enhanced Potency or Selectivity

The insights gained from SAR and computational studies form the basis for the rational design and synthesis of novel this compound analogues. nih.govlsu.edunih.gov The goal is to modify the parent structure to improve its biological activity, selectivity, or pharmacokinetic properties.

Based on the comparative SAR, key strategies for designing new analogues would include:

Modification of the Hydroxylation Pattern: Introducing or shifting hydroxyl groups on the xanthone core to optimize interactions with the target.

Addition of Lipophilic Groups: Synthesizing analogues with prenyl, geranyl, or other alkyl chains, as these are known to enhance the cytotoxicity of xanthones. ajchem-a.com

Alteration of the Pyrano Ring: Synthesizing isomers with a linear pyrano ring or modifying the dimethyl substituents to explore steric and electronic effects.

The chemical synthesis of such analogues often involves multi-step processes starting from simpler phenolic precursors. researchgate.netorientjchem.org The synthesis of pyranoxanthenone cores, for example, can be achieved through reactions like the Claisen/Diels-Alder cascade. The newly synthesized compounds are then subjected to biological evaluation, and the results are fed back into the design cycle, creating an iterative process of drug discovery and optimization. nih.govrsc.org

Analytical Methodologies for Dehydrocycloguanandin Research

Chromatographic Techniques for Dehydrocycloguanandin Analysis

Chromatography is a fundamental technique for separating this compound from other compounds present in an extract. wikipedia.orgshimadzu.com The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, such as its volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a principal technique used for the separation, identification, and quantification of this compound. wikipedia.orgtudelft.nl Its application is crucial for analyzing complex mixtures, such as plant extracts, where this compound is often found. nih.gov The technique relies on a liquid mobile phase to move the sample through a column packed with a solid adsorbent material, known as the stationary phase. tudelft.nl

In the context of this compound research, HPLC is frequently coupled with mass spectrometry (LC-MS) for enhanced detection and characterization. nih.govuanl.mx For instance, Ultra-High-Performance Liquid Chromatography (UHPLC), a variant of HPLC that uses higher pressures and smaller particle sizes for faster and more efficient separations, has been utilized in metabolomic studies involving this compound. nih.govmdpi.com These studies often employ reversed-phase columns, such as C18, where the stationary phase is nonpolar, and a polar mobile phase is used. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. wikipedia.org

A specific example of HPLC application is in the metabolomic analysis of Centella asiatica, where UHPLC coupled to high-definition mass spectrometry (UHPLC-HDMS) was used to analyze changes in metabolite profiles, including the detection of this compound. nih.govmdpi.com The use of a C18 column is common for the separation of xanthones like this compound. nih.gov

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Details | Reference |

|---|---|---|

| Technique | Ultra-High-Performance Liquid Chromatography (UHPLC) | nih.gov |

| Column | C18 reversed-phase | nih.gov |

| Detection | High-Definition Mass Spectrometry (HDMS) | nih.gov |

| Application | Metabolomic profiling of plant extracts | nih.govmdpi.com |

While HPLC is the predominant chromatographic technique for this compound analysis, Gas Chromatography (GC) could potentially be employed, particularly when coupled with mass spectrometry (GC-MS). However, the application of GC for non-volatile and thermally labile compounds like this compound typically requires a derivatization step to increase their volatility. Given the efficiency and direct applicability of HPLC for such compounds, GC is less commonly reported in the literature for this compound analysis. Some studies on plant metabolomics have utilized both LC-MS/MS and GC-MS to analyze a broad range of metabolites, which could include this compound. uanl.mx

Mass Spectrometry for this compound Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound. wikipedia.org It measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of the compound. nih.gov

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for both untargeted metabolomic profiling and targeted quantitative analysis of this compound. eag.comnebiolab.comnih.gov In metabolomic studies, LC-MS/MS allows for the comprehensive analysis of metabolites in a biological sample. nih.govuanl.mxmdpi.com For targeted analysis, LC-MS/MS offers high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, which is crucial for accurate quantification in complex matrices. eag.com

In the analysis of Centella asiatica extracts, UHPLC-MS/MS was used for the sensitive and specific quantitation of targeted triterpenoids, and this methodology is also applicable to other secondary metabolites like this compound present in the extract. nih.gov The negative electrospray ionization (ESI) mode has been shown to be effective for the analysis of related compounds, as the positive mode can lead to extensive fragmentation and reduced sensitivity. nih.gov

Table 2: LC-MS/MS Parameters for this compound Detection

| Parameter | Details | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | nih.gov |

| Mass Analyzer | Triple Quadrupole (for MS/MS) | eag.com |

| Application | Metabolomic profiling, Targeted quantification | nih.govuanl.mx |

| Observed m/z | [M-H]⁻ | nih.gov |

High-resolution mass spectrometry (HRMS) is another critical technique in this compound research. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of the compound. thieme-connect.com This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. Techniques like Thermo Finnigan MAT95XL have been used to record HR-EIMS for the structural elucidation of xanthones isolated from Calophyllum species, including this compound. utar.edu.my

Spectroscopic Characterization Methods (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are vital for the definitive structural elucidation of this compound.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum would be expected to show characteristic absorption bands for hydroxyl groups, carbonyl groups of the xanthone (B1684191) core, and the C-O-C stretching of the pyran ring. thieme-connect.comutar.edu.my

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the chromophore system. The UV spectrum of this compound, a xanthone derivative, typically shows several absorption bands that are indicative of its conjugated system. thieme-connect.comutar.edu.my

Table 3: Spectroscopic Data for this compound

| Technique | Key Findings | Reference |

|---|---|---|

| ¹H-NMR | Shows characteristic signals for aromatic protons, a chelated hydroxyl group, and a 2,2-dimethyl-2H-pyrano ring. | thieme-connect.com |

| ¹³C-NMR | Provides data on the carbon skeleton of the pyranoxanthone structure. | nih.govresearchgate.net |

| HRMS | Determines the exact mass and elemental formula (C₁₈H₁₄O₄). | nih.govthieme-connect.com |

| UV-Vis | Reveals absorption maxima characteristic of the xanthone chromophore. | thieme-connect.comutar.edu.my |

| IR | Identifies functional groups such as hydroxyl and carbonyl groups. | thieme-connect.comutar.edu.my |

Elucidation of this compound Structure

The structural elucidation of this compound, first isolated from plants of the Calophyllum genus, is a meticulous process that involves piecing together its molecular framework using data from multiple spectroscopic techniques. upm.edu.mythieme-connect.comnih.govmdpi.com The combination of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, alongside mass spectrometry, provides the necessary information to determine its connectivity and stereochemistry. thieme-connect.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules like this compound.

¹H NMR Spectroscopy : The proton NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the xanthone core, the vinylic protons of the pyran ring, and the gem-dimethyl groups. nih.gov

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (e.g., carbonyl, aromatic, olefinic, aliphatic). In this compound, characteristic signals would be observed for the carbonyl carbon of the xanthone, the aromatic carbons, the carbons of the pyran ring, and the methyl carbons. mdpi.com

2D NMR Techniques :

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps to establish the connectivity of proton-bearing fragments within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. thieme-connect.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is crucial for piecing together the entire molecular structure. It shows correlations between protons and carbons that are separated by two or three bonds. This allows for the connection of different molecular fragments, particularly around quaternary (non-protonated) carbons, such as the carbonyl group and the substituted carbons of the xanthone core. thieme-connect.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of this compound and offers clues about its structure through fragmentation patterns. thieme-connect.commdpi.com

High-Resolution Mass Spectrometry (HRMS) : This technique provides a very precise molecular weight, which allows for the determination of the molecular formula (C₁₈H₁₄O₄ for this compound). nih.gov

Electron Ionization Mass Spectrometry (EI-MS) : In EI-MS, the molecule is fragmented, and the resulting pattern of charged fragments provides structural information. The fragmentation pattern of xanthones is often characterized by specific losses of small molecules like CO and the cleavage of side chains.

Spectroscopic Data for this compound

The following tables present representative ¹H and ¹³C NMR spectroscopic data for this compound, compiled from literature sources on closely related pyranoxanthones. upm.edu.mynih.govmdpi.com

Table 1: ¹H NMR Spectroscopic Data for this compound (Data presented is representative and may vary slightly based on solvent and instrument)

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | ~8.10 | d | ~8.0 |

| H-3 | ~7.35 | t | ~8.0 |

| H-4 | ~7.60 | d | ~8.0 |

| H-5 | ~6.70 | s | |

| H-1' | ~6.65 | d | ~10.0 |

| H-2' | ~5.60 | d | ~10.0 |

| 2 x -CH₃ | ~1.50 | s | |

| 8-OH | ~13.50 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Data presented is representative and may vary slightly based on solvent and instrument)

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-1 | ~122.0 |

| C-2 | ~124.0 |

| C-3 | ~118.0 |

| C-4 | ~134.0 |

| C-4a | ~155.0 |

| C-5 | ~103.0 |

| C-5a | ~158.0 |

| C-6 | ~109.0 |

| C-7 | ~182.0 (C=O) |

| C-8 | ~162.0 |

| C-8a | ~104.0 |

| C-1' | ~128.0 |

| C-2' | ~116.0 |

| C-3' (Quaternary) | ~78.0 |

| 2 x -CH₃ | ~28.0 |

| C-12b (Quaternary) | ~114.0 |

| C-12c (Quaternary) | ~146.0 |

Confirmation of Synthetic Products

The synthesis of this compound, and related pyranoxanthones, often proceeds through the formation of a dihydropyranoxanthone intermediate, which is then dehydrogenated to yield the final product. nih.govmdpi.com A common reagent used for this dehydrogenation step is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov The confirmation that the synthetic product is indeed this compound involves a comparative analysis of its spectroscopic data with that of the natural product or with established literature values.

The primary analytical methods used for this confirmation include:

Thin-Layer Chromatography (TLC) : TLC is a quick and simple method to monitor the progress of the reaction and to get a preliminary indication of the purity of the product. The retention factor (Rf) of the synthetic product is compared to that of an authentic sample of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : A complete ¹H and ¹³C NMR analysis of the synthetic product is performed. The resulting spectra are then overlaid with the spectra of the natural compound. An exact match of all chemical shifts and coupling constants provides strong evidence of structural identity. nih.gov The appearance of the characteristic doublets for the vinylic protons of the pyran ring (H-1' and H-2') is a key indicator of successful dehydrogenation. nih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry is used to confirm that the synthetic product has the correct molecular formula (C₁₈H₁₄O₄). The fragmentation pattern obtained from EI-MS or tandem MS (MS/MS) is also compared with the data from the natural product to further confirm the structure. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups, such as the hydroxyl (-OH) group, the carbonyl (C=O) of the xanthone, and the aromatic C=C bonds. UV-Vis spectroscopy provides information about the conjugated system of the molecule, which is characteristic of the pyranoxanthone chromophore. nih.gov

X-ray Crystallography : If a suitable single crystal of the synthetic product can be obtained, X-ray crystallography provides the most definitive proof of structure by determining the precise three-dimensional arrangement of atoms in the molecule. iucr.org

By employing this combination of analytical methodologies, researchers can unambiguously elucidate the structure of naturally isolated this compound and rigorously confirm the identity of synthetically produced samples.

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Targets for Dehydrocycloguanandin

Initial research has identified several potential biological targets for this compound. For instance, studies have shown its inhibitory effects on cytochrome P450 enzymes, specifically CYP1A1, CYP1A2, and CYP1B1. researchgate.netui.ac.id These enzymes are crucial in the metabolism of various drugs and xenobiotics. ui.ac.id Further investigation is needed to identify other molecular targets that may be responsible for its reported biological activities. A deeper understanding of these interactions could pave the way for developing more targeted and effective therapies. A review of Mesua ferrea, a plant known to contain this compound, highlighted that the molecular targets responsible for its biological activities are largely unidentified, underscoring the need for further research in this area. japsonline.com

Investigation of this compound in Combination Therapies (Pre-clinical)

The potential of this compound in combination with other therapeutic agents is a promising area for preclinical investigation. Combining targeted therapies with other treatments, such as radiotherapy or chemotherapy, is a well-established clinical strategy to enhance efficacy. nih.govfrontiersin.org Preclinical studies could explore the synergistic effects of this compound with existing drugs. For instance, its inhibitory action on drug-metabolizing enzymes like CYP1A2 could potentially modulate the efficacy and toxicity of other co-administered drugs. ui.ac.id The development of effective combination therapies often relies on robust preclinical data to justify clinical trials. nih.govfriendsofcancerresearch.org

Application of Omics Technologies to this compound Research (e.g., Proteomics, Transcriptomics)

The application of "omics" technologies, such as proteomics and transcriptomics, can provide a comprehensive understanding of the cellular response to this compound. These technologies allow for the large-scale study of proteins and RNA transcripts, respectively, offering insights into the complex biological pathways affected by the compound. nih.govnih.govuanl.mx By analyzing the changes in protein and gene expression profiles in cells treated with this compound, researchers can identify key signaling pathways and molecular targets. This approach has been successfully used to understand the mechanisms of other natural compounds and can be instrumental in elucidating the mode of action of this compound. nih.govcsic.es

Development of Advanced Delivery Systems for this compound (Pre-clinical)

To enhance the therapeutic potential of this compound, the development of advanced drug delivery systems is crucial. Nanoparticle-based systems, such as liposomes and self-emulsifying drug delivery systems (SEDDS), have shown promise in improving the delivery of various drugs. mdpi.comnih.govmdpi.com These systems can improve solubility, stability, and bioavailability, and enable targeted delivery to specific tissues or cells. mdpi.comtaylorfrancis.com Preclinical evaluation of such formulations is a necessary step to assess their feasibility and efficacy before any potential clinical application. nih.gov

Exploration of this compound's Role in Plant Defense Mechanisms

The presence of this compound in plants like Calophyllum polyanthum and Mesua ferrea suggests a potential role in the plant's natural defense system. researchgate.netjapsonline.com Plants produce a vast array of secondary metabolites to protect themselves from herbivores, pathogens, and other environmental stresses. nih.govbritannica.com These defense mechanisms can be both physical, like thorns and trichomes, and chemical, involving toxic or deterrent compounds. nih.govbritannica.com Research into the ecological role of this compound could reveal its function as a phytoalexin (a substance produced by plants as a defense against pathogenic microorganisms) or as a deterrent to insects. gau.edu.bd Understanding its role in plant defense could also provide insights into its biological activities in other organisms. frontiersin.org

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for studying the structural and functional properties of Dehydrocycloguanandin?

- Methodological Guidance :

- Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope . For example:

“How does the stereochemical configuration of this compound influence its interaction with [specific biological targets]?” - Ensure the question addresses gaps in existing literature (e.g., lack of mechanistic studies) and is testable via experimental or computational methods .

- Avoid overly broad questions (e.g., “What is this compound?”) in favor of hypothesis-driven inquiries .

Q. What strategies are effective for conducting a systematic literature review on this compound?

- Methodological Guidance :

-

Use databases like PubMed, SciFinder, or Reaxys with keywords such as “this compound AND biosynthesis” or “this compound AND spectral data” .

-

Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries. Cross-reference citations in review articles to identify foundational studies .

-

Create a table summarizing existing studies (Table 1), focusing on gaps like inconsistent bioactivity reports or unresolved structural elucidation .

Table 1: Literature Summary Template

Study Focus (e.g., Synthesis, Bioactivity) Key Findings Methods Used Limitations/Gaps Citation Structural elucidation [Summary] NMR, XRD Limited sample purity

Q. How should researchers design initial experiments to characterize this compound’s physicochemical properties?

- Methodological Guidance :

- Combine spectroscopic techniques (e.g., NMR, IR, MS) with chromatographic methods (HPLC) to confirm purity and identity .

- For novel derivatives, include control experiments (e.g., comparison with known analogs) and document procedures in detail to ensure reproducibility .

- Reference IUPAC guidelines for reporting spectral data and avoid overloading figures with redundant structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Guidance :

- Perform root-cause analysis : Compare experimental variables (e.g., assay conditions, sample purity) across conflicting studies .

- Design comparative studies using standardized protocols (e.g., OECD guidelines for cytotoxicity assays) .

- Use meta-analysis to statistically evaluate heterogeneity in published data .

Q. What advanced methodologies are suitable for elucidating this compound’s mechanism of action?

- Methodological Guidance :

- Employ omics approaches (e.g., proteomics/metabolomics) to identify interaction networks .

- Combine in silico docking studies with experimental validation (e.g., surface plasmon resonance for binding affinity measurements) .

- Address limitations of single-method studies by triangulating data from multiple techniques .

Q. How can researchers optimize analytical methods for quantifying this compound in complex matrices?

- Methodological Guidance :

- Validate methods using ICH Q2(R1) criteria (specificity, linearity, accuracy) .

- Compare detection limits of LC-MS vs. UV-Vis for low-concentration samples .

- Publish detailed protocols in supplementary materials to aid replication .

Q. What ethical and practical considerations apply when designing in vivo studies on this compound?

- Methodological Guidance :

- Follow ARRIVE guidelines for animal studies to ensure ethical compliance and reproducibility .

- Include power analysis to justify sample sizes and avoid underpowered conclusions .

- Document negative results (e.g., lack of toxicity at certain doses) to prevent publication bias .

Methodological Best Practices

- Data Presentation : Use tables to compare analytical results (e.g., Table 1) and figures to highlight key mechanisms (avoid overcrowding with structures) .

- Reproducibility : Share raw data and code repositories (e.g., Zenodo) alongside publications .

- Interdisciplinary Collaboration : Engage statisticians early in experimental design to refine hypotheses and analytical workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.